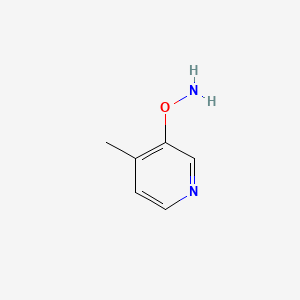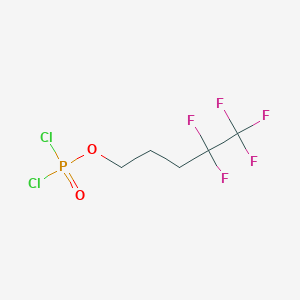![molecular formula C19H27FN2O4 B13712463 1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine](/img/structure/B13712463.png)
1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine is a heterocyclic compound that features a piperazine ring substituted with an ethoxycarbonyl group, a fluorophenyl group, and a tert-butoxycarbonyl (Boc) protecting group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or similar reagents.
Fluorination: The fluorophenyl group can be introduced through electrophilic aromatic substitution using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Boc Protection: The Boc protecting group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
化学反应分析
Types of Reactions
1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active piperazine moiety, which can then interact with biological targets. The ethoxycarbonyl and fluorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
- 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine
- 1-Boc-4-(4-methoxyphenyl)piperazine
- 1-Boc-4-(3-fluorophenyl)piperazine
Uniqueness
1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine is unique due to the presence of both the ethoxycarbonyl and fluorophenyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and binding interactions, making it a valuable tool in various research applications.
属性
分子式 |
C19H27FN2O4 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(4-ethoxycarbonyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H27FN2O4/c1-6-25-17(23)15-8-7-14(11-16(15)20)21-9-10-22(13(2)12-21)18(24)26-19(3,4)5/h7-8,11,13H,6,9-10,12H2,1-5H3 |
InChI 键 |
CHPNOUCHEIGHAJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C(C=C1)N2CCN(C(C2)C)C(=O)OC(C)(C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


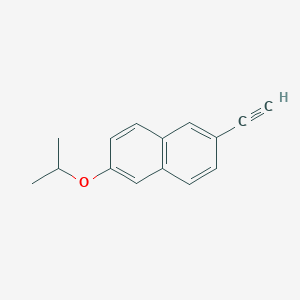
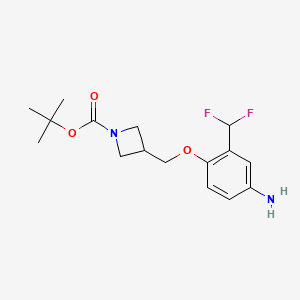

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid](/img/structure/B13712407.png)
![4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinepropanol](/img/structure/B13712413.png)
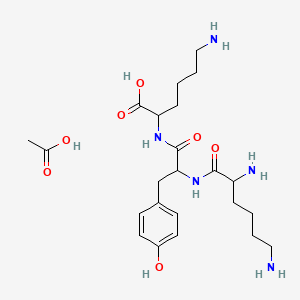
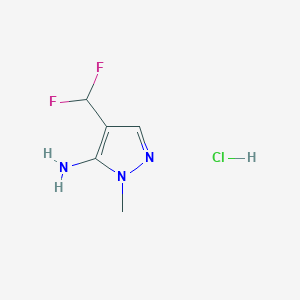
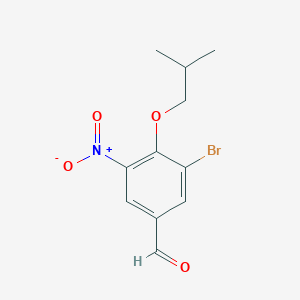

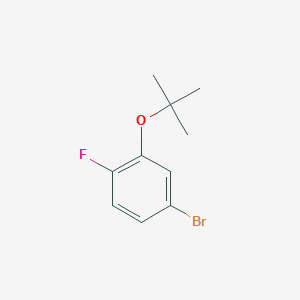
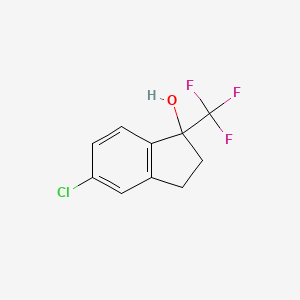
![2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide](/img/structure/B13712451.png)
